1-[(2-Chlorophenyl)(phenyl)methyl]piperazine, also known as N-(2-chlorobenzyl)-N-phenylpiperazine, is a chemical compound synthesized and characterized in various research studies. Its synthesis typically involves the reaction of 2-chlorobenzylamine with N-phenylpiperazine [, ]. Researchers have also employed spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity [, ].
Limited research explores the potential biological activities of 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine. One study investigated its potential as a novel N-type calcium channel blocker, similar to previously reported compounds []. However, further research is needed to confirm its efficacy and potential therapeutic applications.
1-[(2-Chlorophenyl)phenylmethyl]piperazine, with the chemical formula C₁₇H₁₉ClN₂ and CAS number 4997-64-2, is a compound characterized by a piperazine ring substituted with a phenylmethyl group and a 2-chlorophenyl moiety. This compound has a molecular weight of approximately 286.8 g/mol, a density of 1.158 g/cm³, and a boiling point of 389.7ºC at 760 mmHg. Its structural uniqueness arises from the combination of the piperazine core with aromatic substituents, which can influence its chemical reactivity and biological activity .
The chemical behavior of 1-[(2-Chlorophenyl)phenylmethyl]piperazine can be attributed to the presence of both the piperazine ring and the aromatic substituents. Key reactions may include:
1-[(2-Chlorophenyl)phenylmethyl]piperazine exhibits various biological activities, primarily due to its interaction with neurotransmitter systems. It has been studied for its potential effects on:
The synthesis of 1-[(2-Chlorophenyl)phenylmethyl]piperazine typically involves several steps:
1-[(2-Chlorophenyl)phenylmethyl]piperazine finds applications in various fields:
Studies on the interactions of 1-[(2-Chlorophenyl)phenylmethyl]piperazine with various biological targets have shown promising results:
Several compounds share structural similarities with 1-[(2-Chlorophenyl)phenylmethyl]piperazine. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
1-[(4-Chlorophenyl)phenylmethyl]piperazine | 303-26-4 | Similar structure but with a para-chloro substitution; known metabolite of Cetirizine. |
1-(Benzyl)piperazine | 1195-63-3 | Lacks chlorine substituent; used in studies related to psychoactive effects. |
N-(4-Chlorobenzyl)piperazine | 4997-64-3 | Contains a chlorobenzyl group; studied for its effects on serotonin receptors. |
The uniqueness of 1-[(2-Chlorophenyl)phenylmethyl]piperazine lies in its specific ortho-chloro substitution, which may enhance receptor selectivity compared to similar compounds. This structural feature could result in distinct pharmacological profiles, making it a valuable candidate for further research in neuropharmacology and medicinal chemistry .
Irritant